4-[Benzo(b)thiophen-2-yl]-2-cyanophenol
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Overview
Description
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol is a heterocyclic compound that features a benzothiophene moiety fused with a phenol and a cyano group. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol typically involves the formation of the benzothiophene core followed by functionalization. One common method is the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, which yields 2-substituted benzothiophenes . The cyano and hydroxyl groups can be introduced through subsequent reactions, such as nucleophilic substitution and oxidation.
Industrial Production Methods
Industrial production of benzothiophene derivatives often employs large-scale coupling reactions and cyclization processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and inhibits lipid peroxidation.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Uniqueness
4-[Benzo(b)thiophen-2-yl]-2-cyanophenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and phenol groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-(1-benzothiophen-2-yl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NOS/c16-9-12-7-11(5-6-13(12)17)15-8-10-3-1-2-4-14(10)18-15/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDUSVMFCARFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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